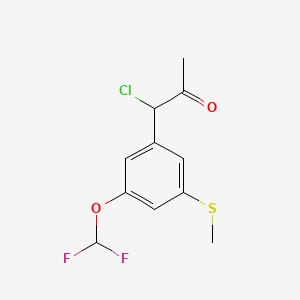
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H11ClF2O2S It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with the difluoromethoxy and methylthio groups through electrophilic aromatic substitution reactions.
Introduction of the chloro group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and difluoromethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: This compound differs in the position of the methylthio group on the phenyl ring, which can lead to differences in reactivity and biological activity.
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Another positional isomer, with potential differences in chemical and biological properties.
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)ethanone: This compound has a similar structure but lacks the propan-2-one moiety, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClF2O2S |
|---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-8(16-11(13)14)5-9(4-7)17-2/h3-5,10-11H,1-2H3 |
InChI Key |
VXYNVCSQYWSUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















